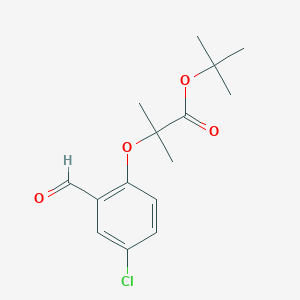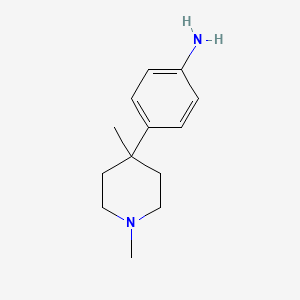amine CAS No. 1248455-97-1](/img/structure/B1398970.png)
[(4-Bromo-3-fluorophenyl)methyl](cyclopropylmethyl)amine
Übersicht
Beschreibung
4-Bromo-3-fluorophenylmethyl)cyclopropylmethyl)amine (4-Bromo-3-FPMA) is a fluorinated amine that has been used in a variety of scientific applications. It is an important building block for organic synthesis and has been used in a number of biomedical research studies. It is a colorless, volatile liquid with a low boiling point and a low melting point, making it an ideal compound for use in lab experiments.
Wissenschaftliche Forschungsanwendungen
Photoreactions and Radical Cyclization
- Photoreactions and Cyclization : A study by Hasegawa et al. (1999) explored the photoreactions of certain derivatives with amines, leading to radical cyclization and ring expansion reactions. This research could be relevant to the synthesis and functionalization of compounds similar to “(4-Bromo-3-fluorophenyl)methylamine” (Hasegawa et al., 1999).
Synthesis and Antimicrobial Activity
- Antimicrobial Applications : The synthesis and evaluation of compounds related to “(4-Bromo-3-fluorophenyl)methylamine” have shown potential in antimicrobial applications. For instance, Uwabagira et al. (2018) synthesized a compound with demonstrated in vitro antibacterial activity against specific bacteria (Uwabagira et al., 2018).
Antidepressant Activity
- Potential Antidepressant Effects : Research into compounds structurally similar to “(4-Bromo-3-fluorophenyl)methylamine” has indicated possible antidepressant effects. A study by Yuan (2012) synthesized a related compound and tested its antidepressant activities using mice (Yuan, 2012).
Cytotoxicity Studies
- Cytotoxic Effects : Investigations into the cytotoxicity of compounds structurally related to “(4-Bromo-3-fluorophenyl)methylamine” have been conducted. Flefel et al. (2015) synthesized novel derivatives and evaluated their cytotoxic activity against tumor cell lines (Flefel et al., 2015).
Antibacterial Activity
- Antibacterial Synthesis : Shiran et al. (2015) described the synthesis of fluorine-containing thiazole derivatives, which were evaluated for their antibacterial activity. This could provide insights into the applications of similar compounds (Shiran et al., 2015).
Synthesis and Structural Analysis
- Synthesis and Structural Insights : Studies such as the one by Das et al. (2003) have focused on the synthesis and structural analysis of amino-3-fluorophenyl boronic acid derivatives, offering valuable information on the properties and applications of related compounds (Das et al., 2003).
Catalytic Applications
- Catalysis in Organic Reactions : Research by Yueh and Bauld (1997) on aminium salt catalyzed cyclopropanation provides insights into the catalytic potential of compounds like “(4-Bromo-3-fluorophenyl)methylamine” in organic reactions (Yueh & Bauld, 1997).
Receptor Inhibition
- Inhibition of Tyrosine Kinase Activity : Compounds related to “(4-Bromo-3-fluorophenyl)methylamine” have been studied for their ability to inhibit tyrosine kinase activity in receptors, as shown by Rewcastle et al. (1998) (Rewcastle et al., 1998).
These findings highlight the versatile applications of “(4-Bromo-3-fluorophenyl)methylamine” and related compounds in scientific research, ranging from antimicrobial and cytotoxic activities to catalytic and receptor inhibition roles.
Eigenschaften
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]-1-cyclopropylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c12-10-4-3-9(5-11(10)13)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGCTNUAGNFTCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromo-3-fluorophenyl)methyl](cyclopropylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-[(dimethylamino)methyl]aniline](/img/structure/B1398887.png)








![2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol](/img/structure/B1398902.png)

![2-Chloro-6-[4-(trifluoromethyl)-phenyl]nicotinonitrile](/img/structure/B1398905.png)

